

Comparative Guide: Mass Spectrometry Analysis of C₈H₁₀BNO₄ Derivatives

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Compound of Interest

Compound Name: [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid

CAS No.: 2377610-41-6

Cat. No.: B2617439

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Subject: N-Methoxy-4-boronobenzamide and Related Phenylboronic Acid Derivatives

Executive Summary & Strategic Context

Target Analyte: C₈H₁₀BNO₄ (Exact Mass: 195.07 Da). Chemical Identity: Commonly identified as [4-(methoxycarbamoyl)phenyl]boronic acid (also referred to as N-methoxy-4-boronobenzamide). Application: This compound represents a critical class of boronic acid pharmacophores used in protease inhibitors (e.g., proteasome inhibitors like Bortezomib) and as transition-state analogs in medicinal chemistry.

The Analytical Challenge: Analyzing C₈H₁₀BNO₄ is deceptive. While the molecular weight is low, the boronic acid moiety (-B(OH)₂) introduces unique volatility and reactivity issues inside a mass spectrometer.

- Trimerization: Spontaneous dehydration leads to boroxine formation (cyclic trimers), confusing molecular weight determination.

- **Solvent Reactivity:** In methanol (a common MS solvent), boronic acids rapidly esterify, creating artifact peaks (+14 Da, +28 Da) that mimic impurities.
- **Ionization Efficiency:** As weak Lewis acids, they ionize poorly in standard ESI(+) mode.

This guide provides a validated workflow to overcome these artifacts, comparing Direct ESI-MS against Diol-Derivatization strategies.

Technical Comparison: Analytical Architectures

The following table contrasts the three primary ionization approaches for $C_8H_{10}BNO_4$.

Feature	Method A: Direct ESI (-) (Recommended)	Method B: ESI (+)	Method C: MALDI-TOF
Primary Ion Species	$[M-H]^-$ or $[M+ROH-H]^-$	$[M+Na]^+$ or $[M+NH_4]^+$	$[M+Matrix-H]^-$
Sensitivity	High (Lewis acid nature favors anion formation)	Low (Requires adduct formation)	Medium (Matrix interference at low MW)
Sample Prep	ACN/H ₂ O (No Methanol)	Formic Acid/Ammonium Acetate	DHB Matrix
Risk Factor	Boroxine formation (Trimerization)	Poor ionization; Adduct complexity	High background noise <500 Da
Suitability	Quantitation & impurity profiling	Structural confirmation only	Rapid screening

Validated Experimental Protocol

Phase 1: Sample Preparation (The "Anti-Artifact" Protocol)

Objective: Prevent the formation of methyl esters and boroxines prior to injection.

- Solvent Choice:
 - Strictly Prohibited: Methanol (MeOH). Reacts with $-B(OH)_2$ to form $-B(OMe)_2$.
 - Required: Acetonitrile (ACN) or Tetrahydrofuran (THF).
- Stock Solution: Dissolve 1 mg $C_8H_{10}BNO_4$ in 1 mL DMSO.
- Working Solution: Dilute to 10 $\mu\text{g/mL}$ using 50:50 ACN:H₂O containing 0.1% Ammonium Hydroxide (NH_4OH).
 - Why NH_4OH ? High pH promotes the formation of the boronate anion $[RB(OH)_3]^-$, stabilizing the species for ESI(-) analysis.

Phase 2: Mass Spectrometry Parameters (ESI-MS/MS)

- Instrument: Triple Quadrupole or Q-TOF.
- Polarity: Negative Ion Mode (ESI-).
- Source Temperature: $< 300^\circ\text{C}$ (Keep low to prevent thermal dehydration).
- Capillary Voltage: -2.5 kV to -3.0 kV.
- Cone Voltage: 20–40 V (Optimize to minimize in-source fragmentation).

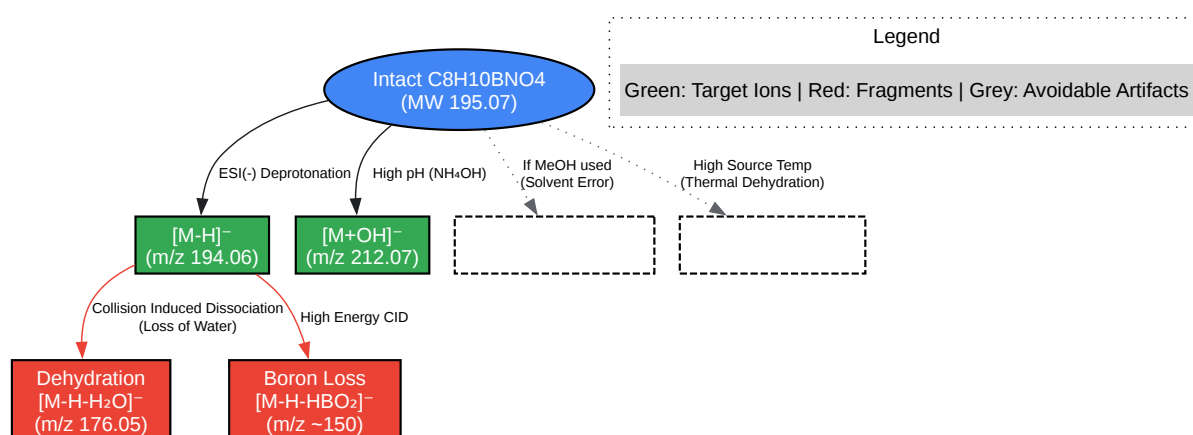
Phase 3: The "Self-Validating" Isotopic Check

Before accepting any peak as $C_8H_{10}BNO_4$, you must validate the Boron Isotope Pattern.

- Boron exists as ^{10}B (~20%) and ^{11}B (~80%).
- The Signature: Every boron-containing ion must show a distinct doublet pattern. The monoisotopic peak (^{10}B) will be ~4.0 mass units lower in intensity than the ^{11}B peak, separated by exactly 1.003 Da.
- If this pattern is absent, the peak is an artifact.

Mechanistic Visualization: Fragmentation & Artifacts

The following diagram illustrates the behavior of $C_8H_{10}BNO_4$ inside the Mass Spectrometer. It maps the transition from the intact molecule to its specific fragments and the "danger zone" of solvent artifacts.



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Figure 1: Ionization pathways and fragmentation logic for $C_8H_{10}BNO_4$. Note the critical branching between valid ionization and solvent-induced artifacts.

Advanced Troubleshooting: The Boroxine Trap

If your spectrum shows high mass peaks at $m/z \sim 549$, you are observing the Boroxine Trimer.

Corrective Action:

- Lower the Source Temperature: Reduce desolvation temp by $50^\circ C$.
- Increase Flow Rate: Reduces residence time in the hot source.

- Derivatization (The "Gold Standard" Fix): If quantification is inconsistent, add Pinacol (2,3-dimethyl-2,3-butanediol) to your sample.
 - Reaction: Pinacol reacts with the boronic acid to form a stable Boronate Ester.
 - New Target Mass: $C_8H_{10}BNO_4 + C_6H_{14}O_2 - 2H_2O = \text{New MW } 277.15$.
 - This ester is thermally stable and does not trimerize.

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